Fosaprepitant-Verunreinigung 2

Übersicht

Beschreibung

A metabolite of Aprepitant

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Forschung

Fosaprepitant-Verunreinigungsreferenzstandards sind nützlich in der pharmazeutischen Forschung {svg_1}. Sie spielen eine entscheidende Rolle bei der Entwicklung neuer Medikamente und der Verbesserung bestehender {svg_2}.

Qualitätskontrolle

Im Bereich der Qualitätskontrolle wird Fosaprepitant-Verunreinigung 2 verwendet, um die Qualität von pharmazeutischen Produkten zu gewährleisten {svg_3}. Es trägt dazu bei, die Konsistenz und Sicherheit der Medikamente zu erhalten {svg_4}.

Methodenvalidierung

this compound wird bei der Methodenvalidierung verwendet, einem kritischen Schritt in der Medikamentenentwicklung und -produktion {svg_5}. Es stellt sicher, dass die bei der Analyse von Arzneimitteln verwendeten Methoden zuverlässig und effektiv sind {svg_6}.

Stabilitätsstudien

In Stabilitätsstudien wird this compound verwendet, um die Stabilität von pharmazeutischen Produkten im Laufe der Zeit zu beurteilen {svg_7}. Dies hilft bei der Bestimmung der Haltbarkeit und der Lagerbedingungen der Medikamente {svg_8}.

Identifizierung unbekannter Verunreinigungen

this compound wird zur Identifizierung unbekannter Verunreinigungen in pharmazeutischen Produkten verwendet {svg_9}. Dies ist wichtig, um die Sicherheit und Wirksamkeit der Medikamente zu gewährleisten {svg_10}.

Bewertung des genotoxischen Potenzials

this compound wird auch zur Bewertung des genotoxischen Potenzials von pharmazeutischen Produkten verwendet {svg_11}. Dies hilft bei der Bewertung der potenziellen Risiken, die mit der Verwendung der Medikamente verbunden sind {svg_12}.

Antiemetische Arzneimittelforschung

Fosaprepitant ist ein Prodrug von Aprepitant und wird als Antiemetikum eingesetzt {svg_13}. Die Untersuchung seiner Verunreinigungen, einschließlich this compound, kann wertvolle Einblicke in seinen Wirkmechanismus und seine Wirksamkeit liefern {svg_14}.

HPLC-Methodenentwicklung

this compound wird bei der Entwicklung und Validierung robuster HPLC-Methoden zur Quantifizierung verwandter Verunreinigungen in Fosaprepitant verwendet {svg_15}. Dies ist entscheidend, um die Genauigkeit und Robustheit der HPLC-Methode zu gewährleisten {svg_16}.

Wirkmechanismus

Target of Action

Fosaprepitant Impurity 2, also known as Fosaprepitant, primarily targets the neurokinin-1 (NK1) receptors . These receptors play a crucial role in the transmission of certain signals in the nervous system, particularly those related to pain and nausea .

Mode of Action

Fosaprepitant acts as a high-affinity antagonist of the neurokinin-1 (NK1) receptors . This means that it binds to these receptors and blocks their activation, preventing them from responding to their natural ligand, a substance called Substance P . This blockage inhibits the transmission of signals that can lead to sensations of pain and nausea .

Biochemical Pathways

The action of Fosaprepitant primarily affects the neurokinin-1 (NK1) receptor pathway . By blocking the NK1 receptors, Fosaprepitant prevents the activation of this pathway by Substance P . This leads to a reduction in the transmission of signals related to pain and nausea, thereby helping to control these symptoms .

Pharmacokinetics

Fosaprepitant is a prodrug, which means it is administered in an inactive form and is then converted into its active form, Aprepitant, in the body . This conversion happens rapidly, ensuring that the drug can start to exert its effects soon after administration

Result of Action

The primary result of Fosaprepitant’s action is the prevention of nausea and vomiting , particularly those induced by chemotherapy . By blocking the NK1 receptors, Fosaprepitant inhibits the transmission of signals that can lead to these symptoms, thereby helping to control them .

Action Environment

The action of Fosaprepitant can be influenced by various environmental factors. For instance, the presence of other medications can affect its efficacy and stability . .

Biochemische Analyse

Biochemical Properties

Fosaprepitant Impurity 2 plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been identified as a potential inhibitor of glutathione S-transferase P1 (GSTP1), an enzyme involved in detoxification processes. The interaction between Fosaprepitant Impurity 2 and GSTP1 is characterized by binding affinity and inhibition, which can influence the enzyme’s activity and subsequent biochemical pathways .

Cellular Effects

Fosaprepitant Impurity 2 affects various types of cells and cellular processes. It has been shown to induce apoptosis in cancer cell lines, particularly those overexpressing GSTP1. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Fosaprepitant Impurity 2 can alter the expression of genes involved in apoptosis and cell survival, thereby impacting cellular homeostasis .

Molecular Mechanism

The molecular mechanism of Fosaprepitant Impurity 2 involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As an inhibitor of GSTP1, Fosaprepitant Impurity 2 binds to the enzyme’s active site, preventing its normal function. This inhibition leads to the accumulation of toxic metabolites and induces oxidative stress, ultimately triggering cell death. Additionally, Fosaprepitant Impurity 2 can modulate the expression of genes related to oxidative stress and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fosaprepitant Impurity 2 change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Fosaprepitant Impurity 2 remains stable under specific conditions, but its degradation products can have distinct biological activities. Long-term exposure to Fosaprepitant Impurity 2 in in vitro and in vivo studies has demonstrated its potential to induce chronic cellular stress and alter cellular homeostasis .

Dosage Effects in Animal Models

The effects of Fosaprepitant Impurity 2 vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and adverse effects. At higher doses, Fosaprepitant Impurity 2 can induce significant toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage level triggers a marked increase in adverse outcomes. These findings highlight the importance of dose optimization to minimize potential risks .

Metabolic Pathways

Fosaprepitant Impurity 2 is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall biological activity. Fosaprepitant Impurity 2 can also impact metabolic flux and metabolite levels, contributing to its biochemical effects .

Transport and Distribution

The transport and distribution of Fosaprepitant Impurity 2 within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, influencing its localization and accumulation in different tissues. These transport mechanisms play a crucial role in determining the compound’s bioavailability and therapeutic potential. Additionally, Fosaprepitant Impurity 2 can interact with binding proteins that modulate its distribution and activity .

Subcellular Localization

Fosaprepitant Impurity 2 exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is essential for understanding the compound’s mechanism of action and its impact on cellular processes. Fosaprepitant Impurity 2’s localization within the cell can influence its interactions with biomolecules and its overall biological effects .

Eigenschaften

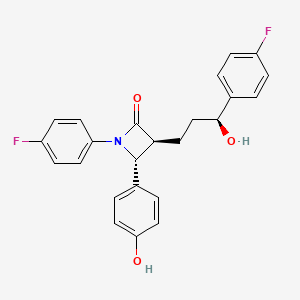

IUPAC Name |

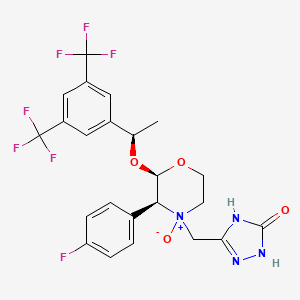

3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-oxidomorpholin-4-ium-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F7N4O4/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)38-20-19(13-2-4-17(24)5-3-13)34(36,6-7-37-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20-,34?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXAQOLFUIZCJSQ-FMSQANQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C([N+](CCO2)(CC3=NNC(=O)N3)[O-])C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H]([N+](CCO2)(CC3=NNC(=O)N3)[O-])C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F7N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801100055 | |

| Record name | 3H-1,2,4-Triazol-3-one, 5-[[2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-oxido-4-morpholinyl]methyl]-1,2-dihydro-, [2R-[2α(R*),3α]]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801100055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172673-23-3 | |

| Record name | 3H-1,2,4-Triazol-3-one, 5-[[2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-oxido-4-morpholinyl]methyl]-1,2-dihydro-, [2R-[2α(R*),3α]]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172673-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-1,2,4-Triazol-3-one, 5-[[2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-oxido-4-morpholinyl]methyl]-1,2-dihydro-, [2R-[2α(R*),3α]]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801100055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone](/img/structure/B601711.png)